molecular formula C17H13Br2ClN2O B2610871 EN219

EN219

Cat. No.: B2610871
M. Wt: 456.6 g/mol
InChI Key: CXRHMHAKZPJNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EN219 is a synthetic recruiter of the E3 ubiquitin ligase RNF114. It binds to cysteine 8 in the intrinsically disordered region of RNF114 and inhibits RNF114-induced autoubiquitination and p21 ubiquitination in a cell-free assay. This compound also interacts with cysteine residues in the tubulin β1 chain, heat shock protein 60, and histone H3.1 in human breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: EN219 is synthesized through a series of chemical reactions involving the formation of a pyrazoline complex. The synthetic route typically involves the reaction of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole with chloroacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions: EN219 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from the reactions involving this compound is the covalently modified protein, where this compound is attached to cysteine residues .

Scientific Research Applications

EN219 has several scientific research applications, including:

Mechanism of Action

EN219 exerts its effects by binding to cysteine residues in the E3 ubiquitin ligase RNF114. This binding inhibits RNF114-mediated autoubiquitination and p21 ubiquitination, leading to the degradation of specific target proteins. The molecular targets include tubulin β1 chain, heat shock protein 60, and histone H3.1 .

Comparison with Similar Compounds

Uniqueness of EN219: this compound is unique due to its synthetic origin and selective inhibition of RNF114-mediated ubiquitination. Unlike natural products, this compound offers a more controlled and reproducible method for studying protein degradation pathways .

Properties

IUPAC Name

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHMHAKZPJNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.